molecular formula C19H16N2O6 B2373475 6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 324064-98-4

6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2373475
CAS No.: 324064-98-4
M. Wt: 368.345
InChI Key: JSFFVMZZSPGNDI-UHFFFAOYSA-N
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Description

6-methoxy-N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-methoxy-N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of biologically active molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N’-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzoyl groups, along with the chromene core, make it a versatile compound for various applications.

Properties

IUPAC Name

6-methoxy-N'-(4-methoxybenzoyl)-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-13-5-3-11(4-6-13)17(22)20-21-18(23)15-10-12-9-14(26-2)7-8-16(12)27-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFFVMZZSPGNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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